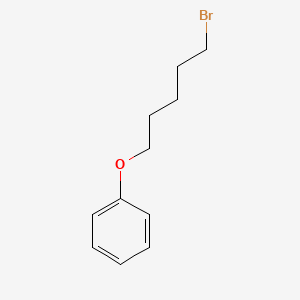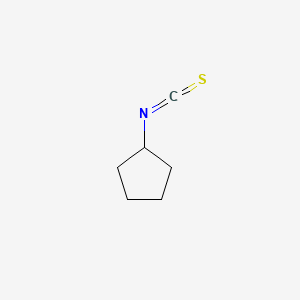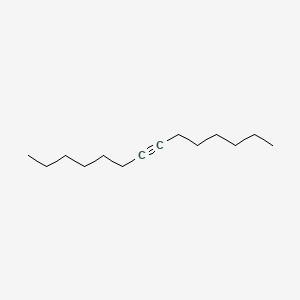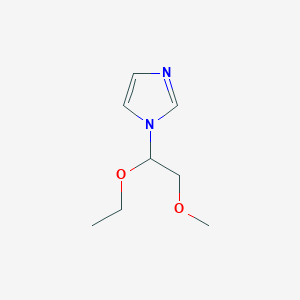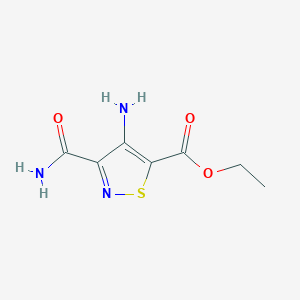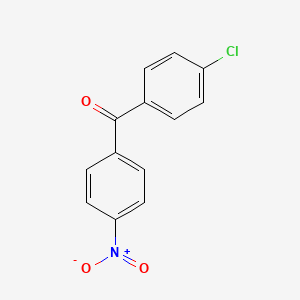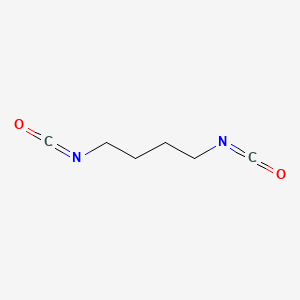
1,3-Dichloro-2-fluoro-5-nitrobenzene
概要
説明
1,3-Dichloro-2-fluoro-5-nitrobenzene, also known as 1,3-DCFNB, is an organic compound belonging to the family of nitroaromatics . It is a light yellow to brown powder or crystals . It has a wide range of applications including analytical chemistry, synthetic organic chemistry, and pharmaceuticals.
Synthesis Analysis
1,3-Dichloro-2-fluoro-5-nitrobenzene and its derivatives are important in synthesizing other compounds. Studies have described the synthesis and characterization of such compounds, highlighting their importance in chemical synthesis and the development of new materials.Molecular Structure Analysis
The molecular weight of 1,3-Dichloro-2-fluoro-5-nitrobenzene is 209.99 g/mol . The InChI Code is 1S/C6H2Cl2FNO2/c7-4-1-3 (10 (11)12)2-5 (8)6 (4)9/h1-2H .Chemical Reactions Analysis
The chemical behavior of compounds like 1,3-dichloro-2-fluoro-5-nitrobenzene under nucleophilic substitution has been extensively researched. These studies have revealed the relative mobility of nitro and fluoro substituents in such compounds, providing a deeper understanding of the selectivity and reaction pathways involved.Physical And Chemical Properties Analysis
1,3-Dichloro-2-fluoro-5-nitrobenzene is a colorless solid with a melting point of 97°C and a boiling point of 311°C . It is soluble in organic solvents and has a low vapor pressure.科学的研究の応用
Organic Chemistry
1,3-Dichloro-2-fluoro-5-nitrobenzene is used as an intermediate in organic chemistry . It’s a light yellow to brown powder or crystals with a molecular weight of 209.99 .
Method of Application
The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the detailed procedures are not provided in the source .
Results or Outcomes
The outcomes of using 1,3-Dichloro-2-fluoro-5-nitrobenzene as an intermediate would also depend on the specific reactions it’s involved in. The source does not provide quantitative data or statistical analyses .
Electron Attachment and Dissociation Studies
1,3-Dichloro-2-fluoro-5-nitrobenzene, along with other nitrobenzene derivatives, has been studied for its behavior under electron attachment.
Method of Application
The specific methods of application or experimental procedures would involve exposing the compound to an electron source and observing its behavior. Unfortunately, the detailed procedures are not provided in the source.
Results or Outcomes
The outcomes of these studies would provide insights into the compound’s behavior under electron attachment, which could have implications for its use in various applications. The source does not provide quantitative data or statistical analyses.
Analytical Chemistry
1,3-Dichloro-2-fluoro-5-nitrobenzene is used in analytical chemistry. It is soluble in organic solvents and has a low vapor pressure.
Method of Application
The specific methods of application or experimental procedures would depend on the particular analysis being performed. Unfortunately, the detailed procedures are not provided in the source.
Results or Outcomes
The outcomes of using 1,3-Dichloro-2-fluoro-5-nitrobenzene in analytical chemistry would also depend on the specific analyses it’s involved in. The source does not provide quantitative data or statistical analyses.
Detection and Determination of Pyridine Compounds
The compound 1,3-Dichloro-2-fluoro-5-nitrobenzene is used as a reagent for the detection and determination of nicotinic acid, nicotinamide, and other pyridine compounds .
Method of Application
The specific methods of application or experimental procedures would involve using the compound as a reagent in the detection and determination of these compounds. Unfortunately, the detailed procedures are not provided in the source .
Results or Outcomes
The outcomes of these applications would provide insights into the presence and quantity of these compounds. The source does not provide quantitative data or statistical analyses .
Internal Standard in NMR Spectroscopy
1,3-Dichloro-5-nitrobenzene was used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of phenylbutazone and oxyphenbutazone .
Method of Application
The specific methods of application or experimental procedures would involve using the compound as an internal standard in NMR spectroscopy. Unfortunately, the detailed procedures are not provided in the source .
Results or Outcomes
The outcomes of these applications would provide insights into the assay of phenylbutazone and oxyphenbutazone. The source does not provide quantitative data or statistical analyses .
Nucleophilic Aromatic Substitution
1,3-Dichloro-2-fluoro-5-nitrobenzene can undergo nucleophilic aromatic substitution . This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
Method of Application
The specific methods of application or experimental procedures would involve exposing the compound to a nucleophile and observing its behavior. Unfortunately, the detailed procedures are not provided in the source .
Results or Outcomes
The outcomes of these studies would provide insights into the compound’s behavior under nucleophilic aromatic substitution, which could have implications for its use in various applications. The source does not provide quantitative data or statistical analyses .
Safety And Hazards
特性
IUPAC Name |
1,3-dichloro-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAATSFMXSMKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185023 | |
| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-fluoro-5-nitrobenzene | |
CAS RN |
3107-19-5 | |
| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-fluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GS7VN6LFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



